molecular formula C12H14O2 B6323895 Methyl 4-cyclopropyl-2-methylbenzoate CAS No. 909698-09-5

Methyl 4-cyclopropyl-2-methylbenzoate

Cat. No. B6323895
CAS RN: 909698-09-5
M. Wt: 190.24 g/mol
InChI Key: ULOSWMDGEIECAT-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-2-methylbenzoate is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . The IUPAC name for this compound is methyl 4-cyclopropyl-2-methylbenzoate .


Synthesis Analysis

The synthesis of Methyl 4-cyclopropyl-2-methylbenzoate involves a reaction with lithium hydroxide monohydrate in a mixture of tetrahydrofuran (THF), methanol, and water . The reaction mixture is stirred at 70°C for 2 hours . After the reaction, the excess solvent is removed under reduced pressure . The aqueous layer is then acidified with a 10 percent HCl solution and extracted with ethyl acetate (EtOAc) . The organic extracts are dried and concentrated to afford the title compound .


Molecular Structure Analysis

The molecular structure of Methyl 4-cyclopropyl-2-methylbenzoate can be represented by the InChI code: 1S/C12H14O2/c1-8-7-10 (9-3-4-9)5-6-11 (8)12 (13)14-2/h5-7,9H,3-4H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving Methyl 4-cyclopropyl-2-methylbenzoate are not available in the retrieved data, the compound’s synthesis involves reactions with lithium hydroxide monohydrate in a mixture of tetrahydrofuran (THF), methanol, and water .


Physical And Chemical Properties Analysis

Methyl 4-cyclopropyl-2-methylbenzoate is a liquid at room temperature . It has a molecular weight of 190.24 . The compound is stored at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis Intermediate

Methyl 4-cyclopropyl-2-methylbenzoate: is used as an intermediate in organic synthesis. Its structure allows for the introduction of the cyclopropyl group into more complex molecules, which can be beneficial for the synthesis of pharmaceuticals and agrochemicals. The methyl ester group also provides a good leaving group for further transformations .

Polymer Research

This compound can be utilized in polymer research, particularly in the synthesis of new (meth)acrylate-based monomers and polymers. These materials are of interest due to their potential applications in creating reactive polymers with specific physicochemical or biochemical functions .

Medicinal Chemistry

In medicinal chemistry, Methyl 4-cyclopropyl-2-methylbenzoate may serve as a building block for heterocyclic compounds. These structures are a key component in a vast number of medicines, and the introduction of the cyclopropyl group can influence the biological activity of these compounds .

Safety And Hazards

The safety information for Methyl 4-cyclopropyl-2-methylbenzoate indicates that it is a combustible liquid and harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound .

properties

IUPAC Name

methyl 4-cyclopropyl-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-7-10(9-3-4-9)5-6-11(8)12(13)14-2/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOSWMDGEIECAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2CC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyclopropyl-2-methylbenzoate

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-bromo-2-methylbenzoate (5.00 g, 20.7 mmol, 1.00 equiv, 95%) in a mixture of toluene and H2O (20 mL/1 mL) were added potassium carbonate (6.10 g, 44.1 mmol, 2.00 equiv), cyclopropylboronic acid (2.30 g, 26.8 mmol, 1.20 equiv), Pd(dppf)Cl2 (900 mg, 1.23 mmol, 0.05 equiv), and Pd(OAc)2 (250 mg, 1.12 mmol, 0.05 equiv). The reaction mixture was purged with nitrogen and stirred at 80° C. overnight. After cooling to room temperature, the mixture was then concentrated in vacuo. The resulting residue was purified via silica gel column chromatography with ethyl acetate/petroleum ether (1:50) as eluent to yield 2.68 g (61%) of methyl 4-cyclopropyl-2-methylbenzoate as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
catalyst
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 4-bromo-2-methylbenzoate (compound 6.1, 5.00 g, 20.7 mmol, 95%) in a mixture of toluene and H2O (20 mL/1 mL) were added potassium carbonate (6.10 g, 44.1 mmol), cyclopropylboronic acid (2.30 g, 26.8 mmol), Pd(dppf)Cl2 (900 mg, 1.23 mmol), and Pd(OAc)2 (250 mg, 1.12 mmol). The reaction mixture was purged with nitrogen and stirred at 80° C. overnight. After cooling to room temperature, the mixture was then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1:50) as the eluent to yield 2.68 g (61%) of the title compound as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
900 mg
Type
catalyst
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Two
Yield
61%

Synthesis routes and methods III

Procedure details

Cyclopropylboronic acid (25.08 g, 292 mmol), anhydrous tribasic potassium phosphate (178.12 g, 839 mmol), 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (6.925 g, 14.5 mmol), methyl 4-bromo-2-methylbenzoate (55.93 g, 244 mmol), and 600 mL of toluene were charged into a 1000 mL round bottom flask fitted with a stir bar, septum, and nitrogen inlet. Stirred the mixture rapidly and added 65 mL of water. Sparged the mixture with nitrogen for 30 min. Added tris(dibenzylideneacetone)dipalladium(0) (3.321 g, 3.63 mmol). The reaction mixture was sparged with nitrogen for 15 min. Sealed the flask with a cap and stirred at 90° overnight. Added 150 mL water and allowed to cool to room temperature. Filtered the two phase system through diatomaceous earth to remove the solids and washed the filter cake with EtOAc. Separated the filtrate phases and washed the organic phase with 2×200 mL 5% NaHCO3, 2×200 mL 10% Na2S2O3, and 200 mL brine. Dried the solution over MgSO4 and concentrated in vacuo. Vacuum distilled the residual liquid. Collected the fraction distilling at 108-111°/3 ton to obtain methyl 4-cyclopropyl-2-methylbenzoate as a clear colorless liquid (32.30 g, 170 mmol). 1H NMR (300 MHz, chloroform-d) ppm 0.71-0.80 (m, 2 H) 0.98-1.07 (m, 2 H) 1.83-1.95 (m, 1 H) 2.58 (s, 3 H) 3.87 (s, 3 H) 6.87-6.96 (m, 2 H) 7.83 (d, J=7.91 Hz, 1 H).
Quantity
25.08 g
Type
reactant
Reaction Step One
Quantity
178.12 g
Type
reactant
Reaction Step One
Quantity
55.93 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
6.925 g
Type
catalyst
Reaction Step One
Quantity
3.321 g
Type
catalyst
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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